p38α MAP Kinase Inhibition: Pyrido[2,3-b]pyrazine Scaffold Delivers 2.1-Fold Superior Potency vs. Quinoxaline Core
Direct scaffold replacement of a quinoxaline core with a pyrido[2,3-b]pyrazine core in a matched molecular pair resulted in a 2.1-fold improvement in p38α MAP kinase inhibitory potency. Compound 9e (pyrido[2,3-b]pyrazine-based) exhibited an IC50 of 38 nM, compared to 81 nM for the corresponding quinoxaline analog [1]. This head-to-head comparison establishes that the pyrido[2,3-b]pyrazine scaffold provides quantifiably superior kinase engagement relative to the structurally analogous quinoxaline heterocycle.
| Evidence Dimension | p38α MAP kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 38 nM (pyrido[2,3-b]pyrazine derivative 9e) |
| Comparator Or Baseline | Quinoxaline analog: IC50 = 81 nM |
| Quantified Difference | 2.1-fold improvement (53% lower IC50) |
| Conditions | In vitro kinase inhibition assay; recombinant p38α MAP kinase |
Why This Matters
For procurement decisions in kinase inhibitor development, this scaffold provides a measurable potency advantage over quinoxaline-based alternatives, reducing the required compound concentration for target engagement by more than half.
- [1] Sielecki TM, Liu J, Mousa SA, et al. Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38α Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry. 2010;53(2):611-621. doi:10.1021/jm901123t View Source
